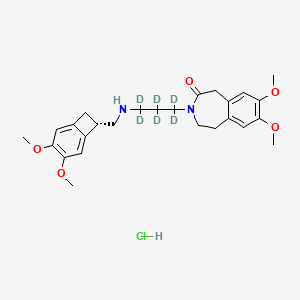

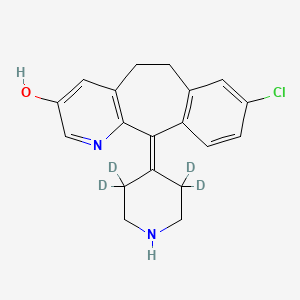

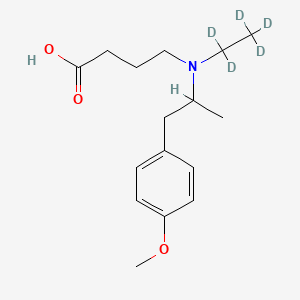

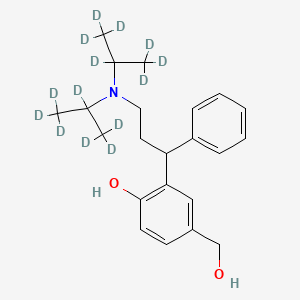

消旋-5-羟甲基托特罗定-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac 5-Hydroxymethyl Tolterodine-d14: is a deuterium-labeled analogue of 5-Hydroxymethyl Tolterodine, an active metabolite of Tolterodine. This compound is primarily used in scientific research, particularly in the study of overactive bladder conditions. The deuterium labeling enhances its stability and allows for more precise tracking in metabolic studies .

科学研究应用

rac 5-Hydroxymethyl Tolterodine-d14 is widely used in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in metabolic studies.

Biology: Employed in studies of muscarinic acetylcholine receptors, particularly in the context of overactive bladder research.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties, contributing to the development of more effective treatments for urinary incontinence.

Industry: Utilized in the production of pharmaceuticals, ensuring the stability and efficacy of the final products .

作用机制

Target of Action

Rac 5-Hydroxymethyl Tolterodine-d14, also known as (Rac)-Desfesoterodine-d14, is an active metabolite of Tolterodine . The primary targets of this compound are the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, it has a high affinity for M1, M2, M3, M4, and M5 subtypes of muscarinic receptors .

Biochemical Pathways

The action of Rac 5-Hydroxymethyl Tolterodine-d14 primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it disrupts the normal signaling process in this pathway. The downstream effects include a reduction in muscle contractions in the bladder, leading to decreased urinary frequency, urgency, and incontinence .

Pharmacokinetics

It’s known that the compound is a deuterium-labeled version of (rac)-5-hydroxymethyl tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The molecular and cellular effects of Rac 5-Hydroxymethyl Tolterodine-d14’s action primarily involve the relaxation of the bladder muscles. By blocking the action of acetylcholine on muscarinic receptors, it reduces muscle contractions in the bladder . This leads to a decrease in urinary frequency, urgency, and incontinence, which are symptoms of overactive bladder syndrome .

生化分析

Biochemical Properties

“rac 5-Hydroxymethyl Tolterodine-d14” interacts with various biomolecules, primarily the muscarinic acetylcholine receptors (mAChRs). It acts as an antagonist, blocking the action of acetylcholine, a neurotransmitter responsible for muscle contractions in the bladder .

Cellular Effects

The compound influences cell function by preventing the opening of ion channels and causing muscle relaxation . This action reduces the frequency and urgency of urination, making “rac 5-Hydroxymethyl Tolterodine-d14” effective against conditions like overactive bladder .

Molecular Mechanism

“rac 5-Hydroxymethyl Tolterodine-d14” exerts its effects at the molecular level by binding to mAChRs and blocking their action . This prevents the opening of ion channels that would otherwise lead to muscle contractions .

Dosage Effects in Animal Models

The recommended dosage for the non-deuterated form, Tolterodine, is typically 4mg per day .

Metabolic Pathways

It is known that the non-deuterated form, Tolterodine, is metabolized in the liver .

Transport and Distribution

It is known that Tolterodine, the non-deuterated form, is distributed widely in the body .

Subcellular Localization

Given its role as a mAChR antagonist, it is likely to be found in areas where these receptors are present .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of rac 5-Hydroxymethyl Tolterodine-d14 involves the deuteration of 5-Hydroxymethyl TolterodineSpecific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: : Industrial production of rac 5-Hydroxymethyl Tolterodine-d14 involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical stability .

化学反应分析

Types of Reactions: : rac 5-Hydroxymethyl Tolterodine-d14 undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of functional groups.

Substitution: Replacement of hydrogen atoms with deuterium

Common Reagents and Conditions: : Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure efficient deuteration .

Major Products: : The major product formed from these reactions is rac 5-Hydroxymethyl Tolterodine-d14 itself, with high isotopic purity and stability .

相似化合物的比较

Similar Compounds

5-Hydroxymethyl Tolterodine: The non-deuterated form, also an active metabolite of Tolterodine.

Tolterodine: The parent compound, used to treat overactive bladder.

Fesoterodine: A prodrug of 5-Hydroxymethyl Tolterodine, used for similar therapeutic purposes .

Uniqueness: : rac 5-Hydroxymethyl Tolterodine-d14 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .

属性

IUPAC Name |

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-UWDFEEFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。